N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H26FN7O and its molecular weight is 435.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Kinase Inhibition
Compounds structurally related to N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide have been identified as potent and selective inhibitors of specific kinases. For example, Schroeder et al. (2009) discovered a molecule with significant in vivo efficacy against human gastric carcinoma, attributed to its selective inhibition of the Met kinase superfamily. This research highlights the compound's potential in targeted cancer therapy due to its favorable pharmacokinetic and safety profiles, leading to its advancement into clinical trials (Schroeder et al., 2009).
Neuroreceptor Imaging
Another application is in the development of PET tracers for imaging specific neuroreceptors. García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrating the compound's high affinity as a 5-HT1A receptor antagonist. This radioligand offers a promising avenue for improved in vivo quantification of 5-HT1A receptors, which is crucial for diagnosing and studying neuropsychiatric disorders (García et al., 2014).
Antineoplastic Activity
Research on compounds with similar frameworks has also focused on their antineoplastic (anti-cancer) properties. Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. This study identified the main metabolic pathways and metabolites of Flumatinib in humans, contributing to a better understanding of its pharmacodynamics and potential therapeutic applications (Gong et al., 2010).
Antimicrobial Activity
Compounds within this chemical class have also been explored for their antimicrobial properties. Sunduru et al. (2011) synthesized a series of novel 8-fluoro Norfloxacin derivatives, evaluating their activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant strains. This research underscores the potential of such compounds in addressing antibiotic resistance, a growing concern in infectious disease management (Sunduru et al., 2011).
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7O/c1-15-7-8-25-20(13-15)29-21-14-22(27-17(3)26-21)30-9-11-31(12-10-30)23(32)28-19-6-4-5-18(24)16(19)2/h4-8,13-14H,9-12H2,1-3H3,(H,28,32)(H,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKKLHYYGUFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.